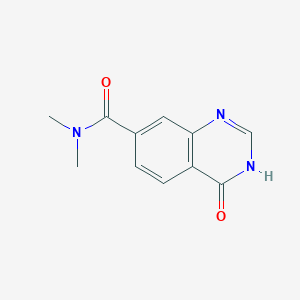

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a bicyclic quinazoline core with a 4-oxo group, a 3,4-dihydro configuration, and a carboxamide substituent at the 7-position.

Properties

IUPAC Name |

N,N-dimethyl-4-oxo-3H-quinazoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14(2)11(16)7-3-4-8-9(5-7)12-6-13-10(8)15/h3-6H,1-2H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUBDUCAIJTTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=C(C=C1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves the reaction of 2-aminobenzamide with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring. The reaction conditions usually involve heating the mixture at elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of quinazoline compounds, including N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, exhibit significant anticancer properties. For instance, studies have shown that certain synthesized compounds demonstrate potent activity against various cancer cell lines, including MCF-7 (breast cancer) cells. The compounds were tested using the MTT assay to evaluate cell viability, revealing a dose-dependent response which suggests their potential for development as anticancer agents .

Enzyme Inhibition

This compound has been explored for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in various metabolic and cardiovascular disorders. Inhibiting sEH can help maintain beneficial levels of epoxyeicosatrienoic acids (EETs), which are known to reduce inflammation and oxidative stress. Novel amide analogues of quinazolinone derivatives have been synthesized and evaluated for their sEH inhibitory activity, with promising results indicating their potential as therapeutic agents .

Biological Applications

Antimicrobial Properties

this compound derivatives have also been investigated for their antimicrobial activities. A study highlighted the synthesis of various quinazoline derivatives that were screened against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds exhibited significant antibacterial activity, suggesting their potential use in treating infections caused by resistant bacteria .

Inflammation Modulation

The compound's role in modulating inflammatory pathways has been studied as well. By acting on specific molecular targets, it may influence the signaling cascades involved in inflammatory responses, thus offering therapeutic avenues for conditions characterized by chronic inflammation .

Chemical Synthesis and Material Science

Building Blocks for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the formation of more complex molecules with desired properties. This aspect is particularly valuable in developing new materials with specific electronic or optical characteristics.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide with structurally related quinazoline derivatives, emphasizing substituent effects, molecular weights, and synthetic routes:

Key Structural and Functional Differences

Substituent Effects on Solubility :

- The N,N-dimethyl group in the target compound likely improves membrane permeability compared to analogs with bulkier substituents (e.g., neopentyl or cyclohexyl groups) .

- Sulfur-containing derivatives (e.g., 2-thioxo or sulfanyl groups) exhibit increased polarity, which may enhance water solubility but reduce blood-brain barrier penetration .

Biological Activity

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10N2O2

- Molecular Weight : 194.20 g/mol

- IUPAC Name : this compound

- Structure : The compound features a quinazoline core with a carboxamide group that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to modulate enzyme activity and receptor functions, influencing several cellular pathways:

- Inhibition of Enzymatic Activity : The compound interacts with specific enzymes, potentially inhibiting their activity by binding to active sites or altering conformational states.

- Induction of Apoptosis : Research indicates that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of redox balance .

- Antimicrobial Properties : There are indications that this compound exhibits antimicrobial activity, making it a candidate for further exploration in treating infections .

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

- Cell Line Studies : In vitro studies using cancer cell lines have shown that the compound can inhibit cell proliferation and induce cell death at micromolar concentrations. For example, it has been reported to reduce viability in breast cancer cell lines by over 70% at concentrations around 10 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy:

- In vitro Testing : Studies have revealed that this compound possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to range from 5 to 50 µg/mL depending on the strain tested .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human breast cancer cells. The compound was administered at varying concentrations (1 µM to 100 µM) over 48 hours. The results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 90 |

| 10 | 60 |

| 50 | 30 |

| 100 | 15 |

The data suggest a dose-dependent reduction in cell viability, highlighting the potential of this compound as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

These findings indicate that the compound exhibits promising antimicrobial activity against both strains .

Q & A

Q. How are high-throughput crystallography pipelines applied to quinazoline derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.